3-amino-4-chloro-N-(2-methoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

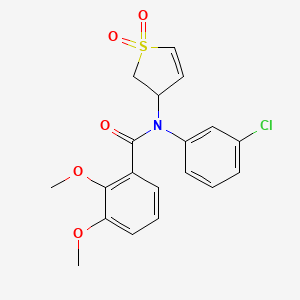

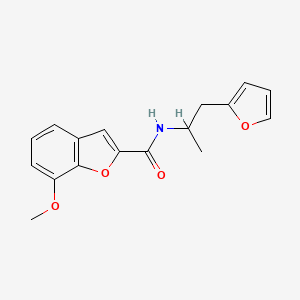

“3-amino-4-chloro-N-(2-methoxyethyl)benzamide” is a chemical compound with the molecular formula C10H13ClN2O2 . Its CAS number is 926234-97-1 .

Synthesis Analysis

While specific synthesis methods for “3-amino-4-chloro-N-(2-methoxyethyl)benzamide” were not found, benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of “3-amino-4-chloro-N-(2-methoxyethyl)benzamide” consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . More detailed structural analysis may require specific crystallographic or spectroscopic studies.Physical And Chemical Properties Analysis

The molecular weight of “3-amino-4-chloro-N-(2-methoxyethyl)benzamide” is 228.68 . The predicted density is 1.246±0.06 g/cm3, and the predicted boiling point is 375.2±42.0 °C . The melting point and flash point are not available .Scientific Research Applications

Pharmacological Properties and Clinical Use

3-amino-4-chloro-N-(2-methoxyethyl)benzamide, due to its structural and functional characteristics, shows potential in various pharmacological and clinical applications. Research has highlighted its role in improving gastrointestinal motility, facilitating diagnostic procedures, and enhancing drug absorption. It is suggested for use in gastrointestinal diagnostics, treating vomiting, and managing gastro-intestinal disorders. Its capacity to promote gastric emptying and assist in the radiological identification of lesions underscores its diagnostic utility. Furthermore, its effects on accelerating the absorption of other drugs position it as a beneficial agent in therapeutic regimens (Pinder et al., 2012).

Poly(ADP-ribose) Synthetase Inhibition

Investigations into novel inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase have identified benzamides substituted in the 3-position as the most inhibitory compounds found to date, highlighting a potential therapeutic avenue in targeting poly(ADP-ribose) synthetase for disease treatment or modulation of physiological processes (Purnell & Whish, 1980).

Neuroleptic Activity

The structural framework of 3-amino-4-chloro-N-(2-methoxyethyl)benzamide has been explored for its neuroleptic activity. Studies on benzamides of N,N-disubstituted ethylenediamines and related compounds demonstrate a correlation between structure and activity, suggesting potential applications in treating psychosis and related conditions (Iwanami et al., 1981).

Polymorphism in Drug Forms

Research into the polymorphism of related benzamide compounds, such as 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, reveals the existence of different crystalline forms. These forms exhibit distinct physical and chemical properties, indicating the importance of polymorphism in drug development, stability, and efficacy (Yanagi et al., 2000).

properties

IUPAC Name |

3-amino-4-chloro-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMAFAXMZBNNQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-chloro-N-(2-methoxyethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2962750.png)

![2-(3-Hydroxypropyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962751.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2962753.png)

![3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2962756.png)

![N-[(1-Benzylazetidin-2-yl)methyl]prop-2-enamide](/img/structure/B2962759.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2962760.png)

![8-methoxy-3-[3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2962766.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2962767.png)